molecular formula C11H8Cl2N2O2S B2385932 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide CAS No. 622805-23-6

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide

Cat. No.: B2385932
CAS No.: 622805-23-6
M. Wt: 303.16
InChI Key: RDIYZBOQBUKBNP-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a pyridine ring substituted with chlorine and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine and phenyl rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor.

    Material Science: Utilized in the development of novel materials with specific electronic properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the antimicrobial effects observed in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Uniqueness

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-9(4-2-8)15-18(16,17)10-5-6-11(13)14-7-10/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYZBOQBUKBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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